5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-(hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h2,9H,3H2,1H3,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNULGLALWOMKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NOC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454934 | |
| Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210641-15-9 | |
| Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Synthetic Strategies for Isoxazole Derivatives
Claisen Condensation and Cyclization
A pivotal method for constructing the isoxazole ring involves Claisen condensation, as demonstrated in the synthesis of 5-methylisoxazole-3-carboxamide. Here, dimethyl oxalate and acetone undergo condensation under basic conditions (sodium methoxide) to yield methyl acetylacetonate. Subsequent cyclization with hydroxylammonium salts forms the isoxazole ring. For 5-(hydroxymethyl) substitution, modifying the starting material to include a hydroxymethyl group—e.g., using hydroxymethylacetone or a protected derivative—could introduce the desired functionality.
Key Considerations:
- Hydroxymethyl Introduction : Incorporating hydroxymethyl at the β-ketoester stage may require protecting groups (e.g., acetyl) to prevent side reactions during condensation.
- Cyclization Conditions : Hydroxylamine sulfate in polar solvents (methanol, ethanol) at controlled temperatures (−5°C to 60°C) ensures regioselectivity.
Functionalization of the Isoxazole Core
Post-Cyclization Hydroxymethylation
If the hydroxymethyl group cannot be introduced during ring formation, post-synthetic modification becomes necessary. For example:
- Chloromethylation : Treating 5-methylisoxazole-3-carboxamide with chlorine gas under UV light could yield 5-(chloromethyl)-N-methylisoxazole-3-carboxamide.
- Hydrolysis : Subsequent aqueous hydrolysis (e.g., NaOH, 80°C) converts the chloromethyl to hydroxymethyl.
Challenges:
Direct Carboxamide Formation with Methylamine
The N-methyl carboxamide moiety can be introduced via amidation of 5-(hydroxymethyl)isoxazole-3-carboxylic acid.
Protocol:
- Acid Chloride Formation : React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride.
- Amidation : Treat the acyl chloride with methylamine in a non-polar solvent (e.g., toluene) at 0–5°C to prevent overalkylation.
Example Reaction:
$$
\text{5-(Hydroxymethyl)isoxazole-3-carboxylic acid} + \text{SOCl}2 \rightarrow \text{Acyl chloride} \xrightarrow{\text{CH}3\text{NH}_2} \text{Target compound}
$$
Alternative Pathways via β-Ketoester Modifications
Hydroxymethyl-β-Ketoester Synthesis
Starting with ethyl 3-(hydroxymethyl)-3-oxopropanoate, cyclization with hydroxylamine sulfate could yield the 5-hydroxymethylisoxazole-3-carboxylate ester.
Steps:
- Ester Preparation : Condense hydroxymethylacetone with diethyl oxalate under basic conditions.
- Cyclization : React with hydroxylamine sulfate in ethanol at −5°C to 10°C.
- Amidation : Hydrolyze the ester to the acid, then couple with methylamine using EDCl/HOBt.
Advantages :
Comparative Analysis of Methodologies
Industrial-Scale Considerations
Solvent and Temperature Optimization
The patents highlight the importance of polar solvents (methanol, DMF) and low temperatures (−5°C to 60°C) for cyclization. For the target compound, replacing acetone with hydroxymethylacetone in a methanol/sodium methoxide system may achieve comparable efficiency.
Catalytic Enhancements
Exploring catalysts such as DMAP (4-dimethylaminopyridine) during amidation could improve yields by accelerating acylation kinetics.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues of Isoxazole-3-carboxamides
5-Methylisoxazole-3-carboxamide (UTL-5 Series)
- Structure : Differs by replacing the hydroxymethyl group with a methyl group.
- Instead, peptide bond cleavage occurs, yielding non-toxic byproducts . Toxicity: UTL-5 compounds exhibit lower acute toxicity and hepatoprotective effects, contrasting with leflunomide’s liver toxicity . Pharmacology: Retains anti-inflammatory and antiarthritic activity without dihydroorotate dehydrogenase (DHODH) inhibition, a mechanism linked to teratogenicity in leflunomide .
N,5-Dimethylisoxazole-3-carboxamide (CAS: 27144-54-3)
- Structure : Lacks the hydroxymethyl group; features dual methyl groups at N and 5-positions.
- Key Differences: Physicochemical Properties: Reduced polarity compared to the hydroxymethyl derivative, impacting solubility (logP: ~1.2 vs. ~0.5 for the hydroxymethyl analog) . Applications: Used as a directing group in palladium-catalyzed γ-C(sp³)-H acetoxylation, demonstrating utility in synthesizing γ-mercapto amino acids for protein ligation .
5-(4-Methoxyphenyl)-N-aryl Isoxazole-3-carboxamides
- Structure : Diarylisoxazole-3-carboxamides with aryl substituents (e.g., methoxy, chloro) at the 5-position.
- Key Differences :
- Biological Activity : Compounds like 46 and 54 () show potent inhibition of thrombin and acetylcholinesterase, with IC₅₀ values <1 µM. The hydroxymethyl analog’s activity remains unexplored but may differ due to reduced steric bulk .
- Synthesis : Prepared via coupling of isoxazole carboxylic acids with substituted anilines, a route applicable to the hydroxymethyl variant .
Comparison with Isoxazole-4-carboxamides
Leflunomide (5-Methylisoxazole-4-carboxamide)
- Structure : Methyl group at 5-position, carboxamide at 4-position.
- Key Differences: Metabolic Fate: N-O bond cleavage produces teriflunomide, a DHODH inhibitor with hepatotoxicity and teratogenicity risks . In contrast, hydroxymethyl-3-carboxamide derivatives lack DHODH inhibition, suggesting safer profiles .
Biological Activity
5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide (commonly referred to as HMMA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C6H8N2O3 |
| Molecular Weight | 172.14 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
HMMA exhibits its biological activity primarily through its interaction with specific molecular targets, particularly in the central nervous system (CNS). Research indicates that it acts as an inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), which plays a crucial role in neuroinflammation and neurodegenerative diseases such as Alzheimer's disease. By inhibiting CSF-1R, HMMA may mitigate the overactivation of microglia, thereby reducing neuroinflammatory processes associated with neurodegeneration .
Therapeutic Applications
- Neurodegenerative Diseases :
-
Cancer Therapy :
- Preliminary studies suggest that compounds related to HMMA may possess anticancer properties by modulating immune responses and inhibiting tumor growth.
- Antimicrobial Activity :
Case Study 1: CSF-1R Inhibition in Alzheimer's Disease
A study investigated several N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide derivatives, including HMMA. These compounds exhibited IC50 values ranging from 31 to 64 nM against CSF-1R, showcasing their potency in inhibiting this receptor and suggesting their potential as neuroprotective agents in Alzheimer's disease models .
Case Study 2: Antimicrobial Properties
Research has explored various isoxazole derivatives, including HMMA, for their antimicrobial efficacy. These studies demonstrated effective inhibition against several bacterial strains, suggesting that HMMA could be developed into an antimicrobial agent with further optimization .
ADME Properties
The absorption, distribution, metabolism, and excretion (ADME) properties of HMMA have been evaluated in vitro. The compound shows favorable pharmacokinetic profiles with good permeability across the blood-brain barrier (BBB), making it suitable for CNS-targeted therapies .
Safety and Toxicity
Initial toxicity assessments indicate that HMMA exhibits minimal cytotoxicity at therapeutic concentrations. However, comprehensive toxicity studies are necessary to establish safety profiles before clinical applications can be considered.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via coupling reactions between isoxazole-3-carboxylic acid derivatives and methylamine-containing reagents. For example, describes a general procedure using 5-substituted isoxazole carboxylic acids and aniline derivatives under reflux with coupling agents like HATU or EDCI. Solvent choice (e.g., DMF or dichloromethane) and temperature control (e.g., 0–40°C) significantly affect yield and purity. Ultrasound-assisted methods () can enhance reaction rates and yields (e.g., 30–50% improvement) by promoting efficient mixing and reducing side reactions .
Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) is critical for structural elucidation, as demonstrated in , where chemical shifts at δ=10.36 ppm (s, 1H, hydroxyl) confirm the hydroxymethyl group. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calcd: 347.0593). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by monitoring retention times and peak symmetry .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Based on and , the compound is classified as H315 (skin irritation) and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods to avoid exposure. Avoid dust formation via wet handling or solvent-slurry techniques. Store in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to address low yields in coupling reactions?
- Methodological Answer : Low yields (e.g., 18% in ) often stem from poor solubility or side reactions. Optimize by:
- Using polar aprotic solvents (e.g., DMF) to enhance reactant solubility.
- Introducing microwave or ultrasound-assisted synthesis () to reduce reaction time and improve energy transfer.
- Purifying intermediates via flash chromatography before coupling to minimize impurities .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer : Discrepancies in activity (e.g., mitochondrial vs. cellular assays in ) may arise from variations in compound solubility, DMSO concentration (≤1% recommended), or cell permeability. Address by:
- Validating compound stability under assay conditions via HPLC.
- Using isotopically labeled analogs (e.g., deuterated derivatives) to track bioavailability.
- Comparing results across orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm target engagement .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) can predict binding modes to enzymes like acetylcholinesterase (). Focus on hydrogen bonding (hydroxymethyl group) and hydrophobic interactions (isoxazole ring) with active sites. Validate predictions with mutagenesis studies or X-ray crystallography .
Q. What are the key considerations for designing SAR studies on derivatives of this compound?
- Methodological Answer : Prioritize modifications at the hydroxymethyl (C5) and N-methyl positions (). For example:
- Replace the hydroxymethyl group with halogenated or alkyl substituents to assess steric effects.
- Introduce electron-withdrawing groups (e.g., nitro) on the isoxazole ring to modulate electronic properties.
- Use parallel synthesis and high-throughput screening to evaluate IC50 shifts in enzyme inhibition assays .
Q. How do stability and degradation products impact pharmacological assessments?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) reveal degradation pathways ( ). Monitor via LC-MS for hydrolyzed products (e.g., carboxylic acid derivatives). Adjust formulation (e.g., lyophilization with cryoprotectants) or storage conditions (desiccants, inert atmosphere) to enhance shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
